Chemical structure and properties of 2-N,N-dibenzyl serine benzyl ester-13C3
Chemical structure and properties of 2-N,N-dibenzyl serine benzyl ester-13C3
An In-depth Technical Guide to 2-N,N-dibenzyl Serine Benzyl Ester-¹³C₃: Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-N,N-dibenzyl serine benzyl ester-¹³C₃, a specialized, isotopically labeled amino acid derivative. The guide details its chemical structure, proposed synthesis, physicochemical properties, and in-depth analytical characterization methodologies. By integrating established chemical principles with advanced analytical techniques, this document serves as a vital resource for researchers leveraging stable isotope labeling in fields such as drug metabolism, pharmacokinetic studies, and quantitative proteomics. The inclusion of detailed experimental protocols and workflow visualizations aims to provide both theoretical understanding and practical guidance for the application of this and similar labeled compounds.
Introduction: The Significance of Stable Isotope Labeling
In the landscape of modern chemical and biomedical research, stable isotope labeling is a powerful and indispensable tool.[1][2] The substitution of an atom with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C, creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its mass.[3] This "silent" labeling allows for the precise tracing of molecules through complex biological systems without altering their intrinsic properties.[3][]
The subject of this guide, 2-N,N-dibenzyl serine benzyl ester-¹³C₃, is a strategically designed molecule for such applications. The dibenzyl protection of the amine and the benzyl esterification of the carboxyl group render the serine backbone amenable to various synthetic manipulations and improve its solubility in organic solvents. The incorporation of three ¹³C atoms provides a distinct mass shift, facilitating its detection and quantification by mass spectrometry and enhancing its signal in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[][5] This guide will delve into the core aspects of this compound, from its fundamental structure to its sophisticated analysis.
Chemical Structure and Rationale for ¹³C₃ Labeling
The nomenclature "2-N,N-dibenzyl serine benzyl ester" suggests that the dibenzyl groups are attached to the nitrogen atom of the amino group located at the second carbon (the alpha-carbon, Cα) of the serine backbone. The benzyl ester refers to the protection of the carboxylic acid group with a benzyl group. The "-¹³C₃" designation indicates that three carbon atoms in the molecule have been replaced with the ¹³C isotope.
2.1. Proposed Chemical Structure
-
Core Structure: L-Serine
-
Amine Modification (N): Dibenzyl protection (two benzyl groups attached to the nitrogen).
-
Carboxyl Modification (C-1): Benzyl ester.
-
Isotopic Labeling: Three carbon atoms are ¹³C. For the purpose of this guide, we will assume the labeling is on the three carbons of the serine backbone (C-1, C-2, and C-3), as this provides a tracer for the entire amino acid core in metabolic studies.[6][7]
Molecular Formula: C₂₄H₂₅NO₃ (for the unlabeled compound) Molecular Weight (unlabeled): 375.46 g/mol Molecular Weight (¹³C₃ labeled): 378.46 g/mol
2.2. Justification for ¹³C₃ Labeling at the Serine Core
Labeling the serine backbone (C-1, C-2, and C-3) offers significant advantages in research applications:
-
Metabolic Fate Tracking: When this molecule is introduced into a biological system and the protecting groups are cleaved, the resulting ¹³C₃-serine can be traced through various metabolic pathways.[6][8] This allows for the detailed study of serine metabolism, one-carbon pathways, and its incorporation into proteins and other biomolecules.[6]
-
Enhanced Analytical Sensitivity: The presence of three ¹³C atoms significantly enhances the signal intensity in ¹³C NMR spectroscopy, enabling more sensitive and targeted analysis.[5] In mass spectrometry, the +3 Da mass shift provides a clear and unambiguous signal, separating it from the background of endogenous, unlabeled molecules.[]
-
Robust Internal Standard: In quantitative studies, the ¹³C₃ labeled compound serves as an ideal internal standard for the quantification of its unlabeled analogue.[9][10] Since it co-elutes chromatographically and has nearly identical ionization efficiency in mass spectrometry, it corrects for variations in sample preparation and analysis.[][9]
Synthesis and Purification
The synthesis of 2-N,N-dibenzyl serine benzyl ester-¹³C₃ requires a multi-step process involving the protection of the functional groups of ¹³C₃-L-serine. The following is a proposed synthetic route based on established methods for amino acid modification.[11][12][13]
3.1. Synthetic Workflow
The synthesis can be logically broken down into three main stages: N-protection, O-protection (if necessary, though dibenzylation of the amine can sterically hinder this), and C-terminal esterification. A more direct approach involves the simultaneous N,N-dibenzylation and O-benzylation followed by esterification. A plausible route is the N,N-dibenzylation of L-Serine-¹³C₃ followed by benzyl esterification.
Caption: Proposed synthetic workflow for 2-N,N-dibenzyl serine benzyl ester-¹³C₃.
3.2. Detailed Experimental Protocol: Synthesis
Step 1: N,N-Dibenzylation of L-Serine-¹³C₃
-
To a solution of L-Serine-¹³C₃ (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add an excess of potassium carbonate (K₂CO₃, 3-4 equivalents) to act as a base.
-
Add benzyl bromide (2.5-3 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N,N-dibenzyl-L-Serine-¹³C₃.
Step 2: Benzyl Esterification
-
Dissolve the crude N,N-dibenzyl-L-Serine-¹³C₃ (1 equivalent) in benzyl alcohol (used as both solvent and reactant).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH, 0.1 equivalents).
-
Heat the mixture to 80-100 °C under a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess benzyl alcohol under high vacuum.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer and concentrate to yield the crude 2-N,N-dibenzyl serine benzyl ester-¹³C₃.
3.3. Purification
The crude product is typically purified using column chromatography on silica gel.[14][15][16]
Protocol: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2-N,N-dibenzyl serine benzyl ester-¹³C₃.
Physicochemical and Analytical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application.
4.1. Physicochemical Data Summary
| Property | Estimated Value / Description |
| Appearance | White to off-white solid or viscous oil |
| Molecular Formula | C₂₄H₂₂¹³C₃NO₃ |
| Molecular Weight | 378.46 g/mol |
| Melting Point | Not determined; likely a low-melting solid or oil |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, DMF); Insoluble in water. |
| Stability | Stable under normal storage conditions (cool, dry, dark). Benzyl protecting groups are sensitive to catalytic hydrogenolysis. |
| Optical Rotation [α]D | Expected to be levorotatory, as it is derived from L-serine. |
Note: These properties are estimated based on similar compounds such as O-Benzyl-D-serine and L-Serine benzyl ester hydrochloride.[17][18]
4.2. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques employed are ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful technique for determining the carbon skeleton of a molecule.[5] For ¹³C-labeled compounds, it provides direct evidence of the position and extent of labeling.[5][19]
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard proton-decoupled ¹³C NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals of interest.
-
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show significantly enhanced signals for the three labeled carbon atoms of the serine backbone.[5] The chemical shifts (δ) are influenced by the local electronic environment.[20][21]
-
¹³C-1 (Carbonyl): ~170-175 ppm.
-
¹³C-2 (Alpha-carbon): ~55-65 ppm.
-
¹³C-3 (Beta-carbon): ~60-70 ppm.
The intensity of these peaks relative to the natural abundance ¹³C signals of the benzyl groups will provide a qualitative measure of the isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecule, confirming its elemental composition and isotopic labeling pattern.[22][23]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for Electrospray Ionization - ESI).
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[22]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺. For 2-N,N-dibenzyl serine benzyl ester-¹³C₃, this should appear at an m/z of approximately 379.47.
-
Compare the experimentally measured exact mass with the theoretically calculated mass for the ¹³C₃-labeled compound. The difference should be within the mass accuracy tolerance of the instrument.
-
Analyze the isotopic pattern. The M+1, M+2, etc., peaks will have different relative intensities compared to the unlabeled compound due to the ¹³C enrichment.
-
Applications in Research and Development
The unique properties of 2-N,N-dibenzyl serine benzyl ester-¹³C₃ make it a valuable tool in several areas of research:
-
Drug Metabolism and Pharmacokinetics (DMPK): This labeled compound can be used as a "tracer" in preclinical studies to follow the metabolic fate of a drug candidate containing a serine moiety.[][8] By analyzing biological samples (e.g., plasma, urine, tissue homogenates) with LC-MS, researchers can identify and quantify metabolites derived from the labeled parent compound.[]
-
Quantitative Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹³C-labeled amino acids are used to metabolically label proteins. While this specific derivative is protected, it can be used as a precursor in synthetic routes to produce ¹³C₃-serine for SILAC media.
-
Metabolic Flux Analysis: By introducing ¹³C₃-serine (after deprotection) into cellular systems, the flow of carbon atoms through various metabolic pathways can be quantified.[6] This is particularly relevant for studying diseases with altered metabolism, such as cancer.[6]
Conclusion
2-N,N-dibenzyl serine benzyl ester-¹³C₃ represents a sophisticated chemical tool for modern scientific inquiry. Its design, incorporating stable isotopic labels within a synthetically versatile protected amino acid structure, enables precise and sensitive tracking in complex biological and chemical systems. This guide has provided a detailed framework for understanding its structure, a plausible pathway for its synthesis, and rigorous protocols for its analytical characterization. As the demand for more accurate and quantitative biological data continues to grow, the application of such well-characterized, isotopically labeled compounds will undoubtedly play an increasingly critical role in advancing drug discovery and our fundamental understanding of biological processes.
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